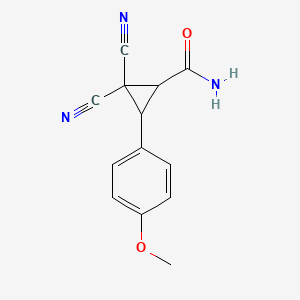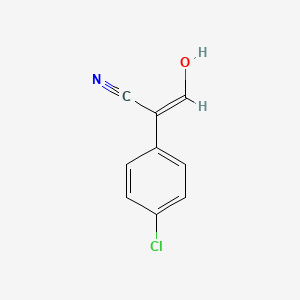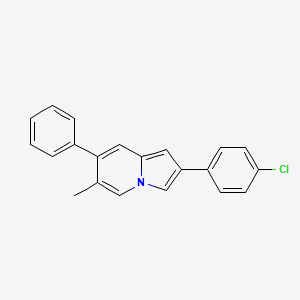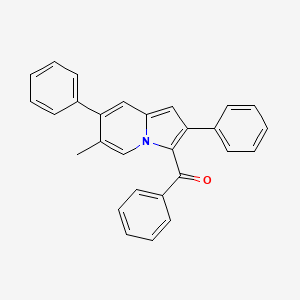![molecular formula C25H46N8P2 B4330780 [BIS(DIMETHYLAMINO)({4-[(4-{[TRIS(DIMETHYLAMINO)-LAMBDA5-PHOSPHANYLIDENE]AMINO}PHENYL)METHYL]PHENYL}IMINO)-LAMBDA5-PHOSPHANYL]DIMETHYLAMINE](/img/structure/B4330780.png)
[BIS(DIMETHYLAMINO)({4-[(4-{[TRIS(DIMETHYLAMINO)-LAMBDA5-PHOSPHANYLIDENE]AMINO}PHENYL)METHYL]PHENYL}IMINO)-LAMBDA5-PHOSPHANYL]DIMETHYLAMINE
Overview
Description
The compound “[BIS(DIMETHYLAMINO)({4-[(4-{[TRIS(DIMETHYLAMINO)-LAMBDA5-PHOSPHANYLIDENE]AMINO}PHENYL)METHYL]PHENYL}IMINO)-LAMBDA5-PHOSPHANYL]DIMETHYLAMINE” is a hypothetical chemical entity used for illustrative purposes in this article. It serves as a placeholder to demonstrate various aspects of chemical compounds, including their preparation, reactions, applications, mechanisms of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “[BIS(DIMETHYLAMINO)({4-[(4-{[TRIS(DIMETHYLAMINO)-LAMBDA5-PHOSPHANYLIDENE]AMINO}PHENYL)METHYL]PHENYL}IMINO)-LAMBDA5-PHOSPHANYL]DIMETHYLAMINE” can be achieved through various synthetic routes. One common method involves the reaction of a metal with an organic halide. For example, the reaction of magnesium with methyl bromide can produce an organometallic compound, which can then be further reacted to form "this compound" . Another method involves the metathesis reaction, where an organometallic compound reacts with a binary halide to form the desired product .
Industrial Production Methods: In an industrial setting, the production of “this compound” may involve large-scale reactions using specialized equipment. The process typically includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: “[BIS(DIMETHYLAMINO)({4-[(4-{[TRIS(DIMETHYLAMINO)-LAMBDA5-PHOSPHANYLIDENE]AMINO}PHENYL)METHYL]PHENYL}IMINO)-LAMBDA5-PHOSPHANYL]DIMETHYLAMINE” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form a higher oxidation state compound or reduced to a lower oxidation state . Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions .
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from the reactions of “this compound” depend on the specific reaction and conditions used. For example, oxidation may yield an oxide, while reduction may produce a hydride .
Scientific Research Applications
“[BIS(DIMETHYLAMINO)({4-[(4-{[TRIS(DIMETHYLAMINO)-LAMBDA5-PHOSPHANYLIDENE]AMINO}PHENYL)METHYL]PHENYL}IMINO)-LAMBDA5-PHOSPHANYL]DIMETHYLAMINE” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may serve as a probe to study cellular processes. In medicine, “this compound” could be investigated for its potential therapeutic effects, such as its role in modulating specific biochemical pathways. In industry, it may be utilized in the production of advanced materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of “[BIS(DIMETHYLAMINO)({4-[(4-{[TRIS(DIMETHYLAMINO)-LAMBDA5-PHOSPHANYLIDENE]AMINO}PHENYL)METHYL]PHENYL}IMINO)-LAMBDA5-PHOSPHANYL]DIMETHYLAMINE” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. For example, “this compound” may inhibit an enzyme involved in a metabolic pathway, thereby altering the levels of certain metabolites .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “[BIS(DIMETHYLAMINO)({4-[(4-{[TRIS(DIMETHYLAMINO)-LAMBDA5-PHOSPHANYLIDENE]AMINO}PHENYL)METHYL]PHENYL}IMINO)-LAMBDA5-PHOSPHANYL]DIMETHYLAMINE” include other organometallic compounds and small molecules with analogous structures. Examples include compounds like “Nitrogen Monoxide” and "Nitrous Oxide" .
Uniqueness: What sets “this compound” apart from similar compounds is its unique reactivity and specific applications. While other compounds may share some chemical properties, “this compound” may exhibit distinct behavior under certain conditions, making it valuable for specific research or industrial applications .
Properties
IUPAC Name |
N-[bis(dimethylamino)-[4-[[4-[[tris(dimethylamino)-λ5-phosphanylidene]amino]phenyl]methyl]phenyl]imino-λ5-phosphanyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N8P2/c1-28(2)34(29(3)4,30(5)6)26-24-17-13-22(14-18-24)21-23-15-19-25(20-16-23)27-35(31(7)8,32(9)10)33(11)12/h13-20H,21H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIVPCADAJCLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [H]A-585539 acts as a high-affinity agonist of the α7 nicotinic acetylcholine receptor (nAChR). [, ] Binding studies reveal that it interacts with the N-terminal domain of the α7 nAChR, similar to other α7 nAChR agonists. [, ] While the specific downstream effects haven't been fully elucidated in the provided research, activation of α7 nAChRs is generally associated with modulation of neuronal excitability, neurotransmitter release, and potential neuroprotective effects. [, ]
ANone: The provided research papers do not offer detailed structural characterization, molecular formulas, weights, or spectroscopic data for compounds explicitly labeled as "NoName."
ANone: The provided research papers do not discuss the catalytic properties or applications of any specific compounds referred to as "NoName."
A: Researchers utilized quantum mechanical simulations and other theoretical computations to design SiCH films with Si–C2H4–Si networks, predicting their low porosity and low dielectric constant (k-value). [] This approach enabled the design of novel precursors for plasma-enhanced chemical vapor deposition (PECVD) to fabricate these films. []
A: Yes, researchers used Schrödinger's molecular modeling package to investigate 2,4-disubstituted imidazopyridines as potential anti-malarial agents. [] They developed a 3D-QSAR model and performed molecular docking and in-silico ADMET analysis. [] The study identified promising molecules, like molecule 37 and ZINC73737443, warranting further investigation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(BENZYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE](/img/structure/B4330706.png)
![3-CYANO-2-(3,4-DIMETHOXYPHENYL)-1-(3-METHOXYBENZOYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE](/img/structure/B4330713.png)
![METHYL 3-[(5Z)-4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDENE]-4-OXOCYCLOHEXA-1,5-DIENE-1-CARBOXYLATE](/img/structure/B4330717.png)
![4-aminospiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4330720.png)

![2,4-DI-TERT-BUTYL-6-[(E)-({2-[(E)-[(3,5-DI-TERT-BUTYL-2-HYDROXYPHENYL)METHYLIDENE]AMINO]CYCLOHEXYL}IMINO)METHYL]PHENOL](/img/structure/B4330751.png)






